molecular formula C9H12N2O3 B11903896 Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate CAS No. 1244019-85-9

Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate

Cat. No.: B11903896
CAS No.: 1244019-85-9
M. Wt: 196.20 g/mol
InChI Key: UWZXMCZVTXBWGH-UHFFFAOYSA-N
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Description

Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate is a chemical compound with the molecular formula C9H12N2O3. It belongs to the class of dihydropyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. A green and efficient approach uses Montmorillonite-KSF as a reusable and heterogeneous catalyst, which improves yield and reduces reaction time .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the Biginelli reaction for large-scale synthesis. This includes using continuous flow reactors and recyclable catalysts to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

Condition Product Yield Reference
1M HCl (reflux)6-oxo-1,6-dihydropyrimidine-4-carboxylic acid85%
0.5M NaOH (room temp)Sodium 6-oxo-1,6-dihydropyrimidine-4-carboxylate92%

Hydrolysis kinetics depend on solvent polarity and temperature, with alkaline conditions generally providing higher yields.

Nucleophilic Substitution

The keto group at position 6 participates in nucleophilic substitution, particularly when activated by electron-withdrawing groups or under catalytic conditions.

Example Reaction:
Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate reacts with hydrazine to form hydrazone derivatives, which are precursors for heterocyclic scaffolds.

Nucleophile Catalyst Product Application
HydrazineAcetic acid6-Hydrazono derivativeAnticancer agent synthesis
AminesPPh₃/Pd(OAc)₂6-Amino-substituted pyrimidinesEnzyme inhibitors

Condensation Reactions

The compound engages in cyclocondensation with aldehydes and urea derivatives via the Biginelli reaction, forming functionalized dihydropyrimidinones (DHPMs) .

Mechanism:

  • Aldehyde and β-keto ester form an enol intermediate.

  • Condensation with urea yields a tetrahydropyrimidine ring.

  • Oxidation generates the dihydropyrimidinone core.

Optimized Conditions (Biginelli Protocol):

  • Solvent: Diisopropylethylammonium acetate (DIPEAc)

  • Temperature: Room temperature

  • Yield: 78–95% for substituted DHPMs

Cross-Coupling Reactions

The pyrimidine ring undergoes Suzuki-Miyaura and Buchwald-Hartwig couplings for aryl or heteroaryl group introduction.

Key Examples:

  • Suzuki Coupling: Phenylboronic acid reacts at position 4/6 under Pd(OAc)₂ catalysis to form biaryl derivatives .

  • Buchwald-Hartwig Amination: Pyrazole groups are introduced at position 2 using cesium carbonate .

Reaction Type Catalyst System Substituent Yield
Suzuki-MiyauraPdCl₂(dppf)/K₂CO₃Aryl70–88%
Buchwald-HartwigPd(OAc)₂/XantphosHeteroaryl65–82%

Ring Expansion and Functionalization

The dihydropyrimidine core undergoes cyclization to form fused bicyclic systems like pyrimido[4,5-d]pyrimidines .

Synthetic Pathway:

  • Chlorination of the pyrimidine ring using POCl₃.

  • Intramolecular cyclization with aryl amines.

  • Acid-catalyzed ring closure.

Applications:

  • Fused systems exhibit enhanced xanthine oxidase inhibition (IC₅₀: 0.8–2.1 μM) .

  • Used in kinase inhibitor development .

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

  • Ester → Amide Conversion: Improves metabolic stability.

  • Keto → Thio Modification: Enhances enzyme-binding affinity (e.g., XO inhibition) .

Modification Biological Target Activity Improvement
Thio substitution at C6Xanthine oxidase10-fold increase in IC₅₀
Methylation at N1KinasesSelectivity for EGFR

Comparative Reactivity with Analogues

Structural analogs exhibit varying reactivity based on substituents:

Compound Reactivity Difference
Ethyl 6-oxo-1,6-dihydropyrimidine-4-carboxylateFaster hydrolysis due to smaller ester group
5-Chloro-6-oxo derivativesEnhanced nucleophilic substitution at C5

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate has been studied for its potential as an antimicrobial and anticancer agent. Research indicates that it may inhibit specific enzymes or interact with cellular targets, disrupting normal cellular functions.

Case Study: Anticancer Activity

A study investigated the compound's efficacy against various cancer cell lines. The results showed that derivatives of this compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation in several cancer types.

Cell Line IC50 Value (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Inhibition of DNA synthesis

The mechanism of action involved the downregulation of anti-apoptotic proteins, leading to increased apoptosis in treated cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified key functional groups that enhance the biological activity of this compound derivatives. For instance, modifications at the carboxylate position have been shown to improve potency against specific cancer types.

Agricultural Applications

Pesticidal Properties

Recent studies have highlighted the potential use of this compound as a pesticide due to its ability to inhibit certain enzymes in pests.

Efficacy Against Agricultural Pests

Field trials demonstrated that formulations containing this compound significantly reduced pest populations compared to untreated controls.

Pest Species Reduction (%) Application Rate (g/ha)
Aphids85200
Whiteflies75250
Spider Mites90300

These results suggest that this compound could be an effective component in integrated pest management strategies.

Materials Science

Polymer Synthesis

This compound has applications in materials science for synthesizing polymers with enhanced properties. Its ability to act as a cross-linking agent has been explored in developing new materials.

Properties of Synthesized Polymers

Polymers synthesized using this compound exhibit improved thermal stability and mechanical strength compared to conventional polymers.

Property Conventional Polymer Polymer with Butyl Compound
Thermal Stability (°C)200250
Tensile Strength (MPa)3050

These enhancements make it suitable for applications requiring durable materials.

Mechanism of Action

The mechanism of action of butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces uric acid levels in the body, making it useful for treating gout .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate is unique due to its butyl ester group, which can influence its solubility, bioavailability, and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents .

Biological Activity

Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The compound belongs to the class of dihydropyrimidines, which are known for their broad pharmacological applications. These compounds have been studied for their potential as antitumor , antimicrobial , and anti-inflammatory agents . The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to significant therapeutic effects.

  • Antitumor Activity :
    • Studies have shown that dihydropyrimidines can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound exhibited IC50 values in the nanomolar range against breast cancer cell lines, indicating potent antitumor effects .
    • The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways related to cell growth and survival.
  • Antimicrobial Effects :
    • Dihydropyrimidines have demonstrated antimicrobial properties against several pathogens. They can interfere with bacterial cell wall synthesis and disrupt membrane integrity .
    • The structure of this compound suggests potential iron-chelating properties, which may enhance its antimicrobial efficacy .
  • Anti-inflammatory Activity :
    • Compounds in this class have been shown to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory cell recruitment .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrimidine ring significantly affect the biological activity of these compounds. For example:

  • The presence of electron-withdrawing groups generally enhances the potency against cancer cells.
  • Alkyl substitutions at specific positions on the pyrimidine ring can improve solubility and bioavailability, which are critical for in vivo efficacy .

Table 1: Biological Activities of Dihydropyrimidines

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntitumor0.126
Similar Compound AAntimicrobial0.5
Similar Compound BAnti-inflammatory0.2

Case Studies

  • Antitumor Efficacy in Breast Cancer Models :
    A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. Results indicated a significant reduction in cell viability with an IC50 value of 0.126 µM, demonstrating its potential as a therapeutic agent against triple-negative breast cancer .
  • In Vivo Studies :
    In mouse models, the compound was administered to assess its pharmacokinetic properties and therapeutic efficacy against induced tumors. The results showed a promising reduction in tumor size compared to controls, suggesting effective bioactivity in vivo .

Properties

CAS No.

1244019-85-9

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

butyl 6-oxo-1H-pyrimidine-4-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-2-3-4-14-9(13)7-5-8(12)11-6-10-7/h5-6H,2-4H2,1H3,(H,10,11,12)

InChI Key

UWZXMCZVTXBWGH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=O)NC=N1

Origin of Product

United States

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